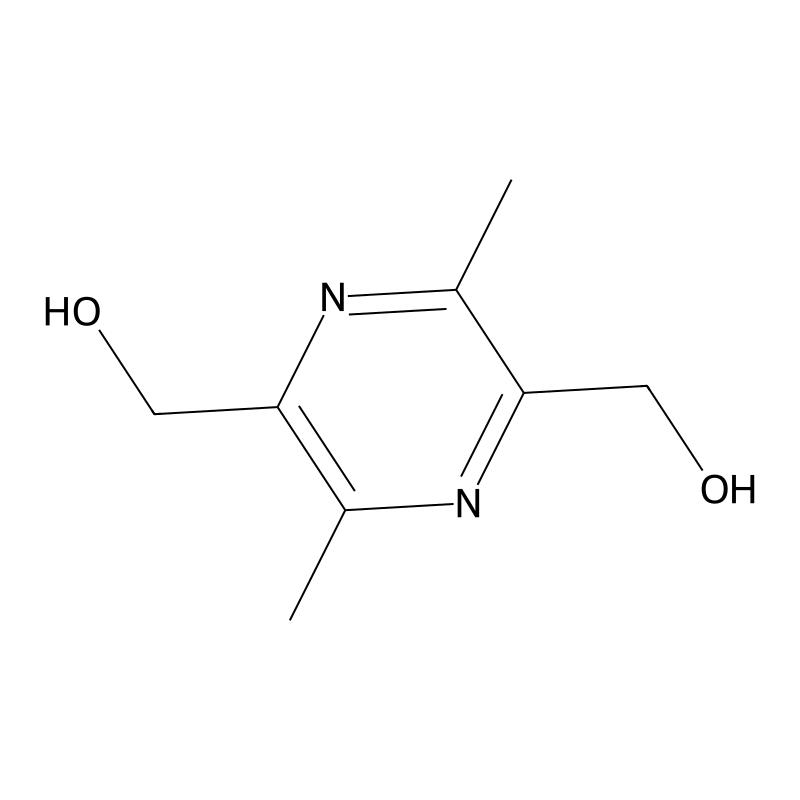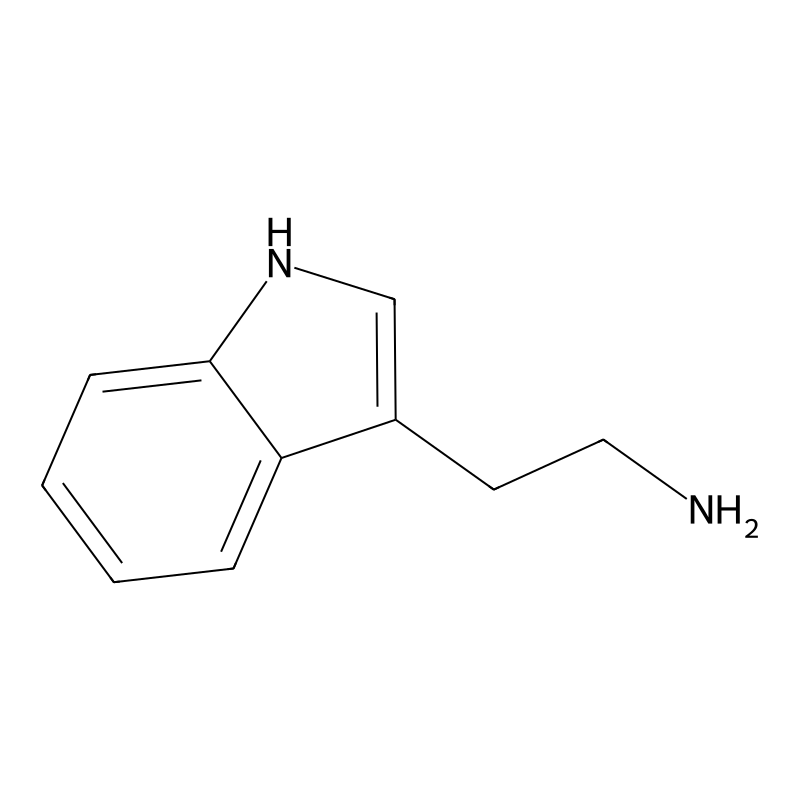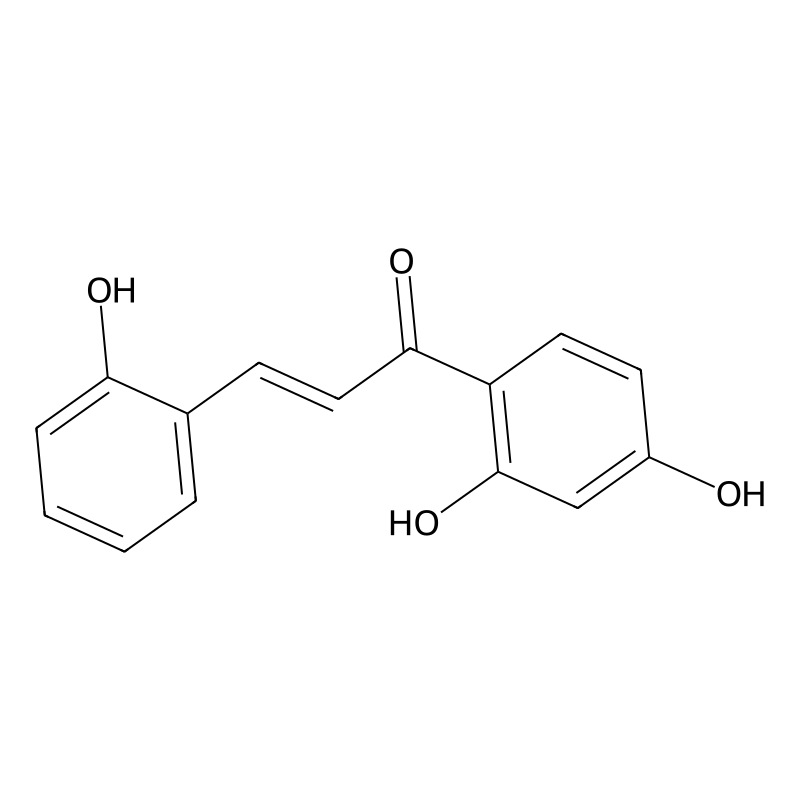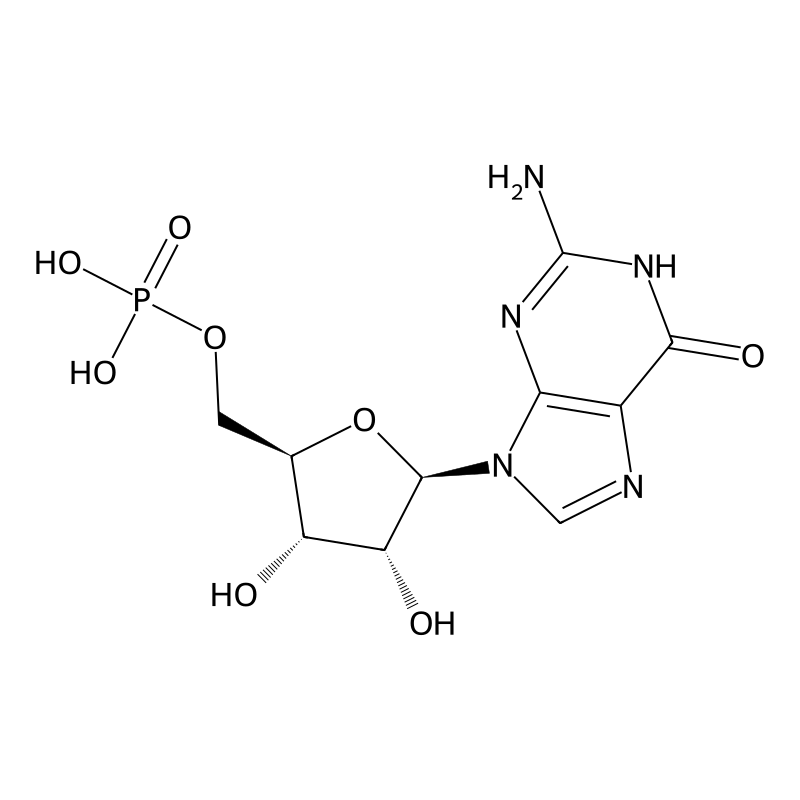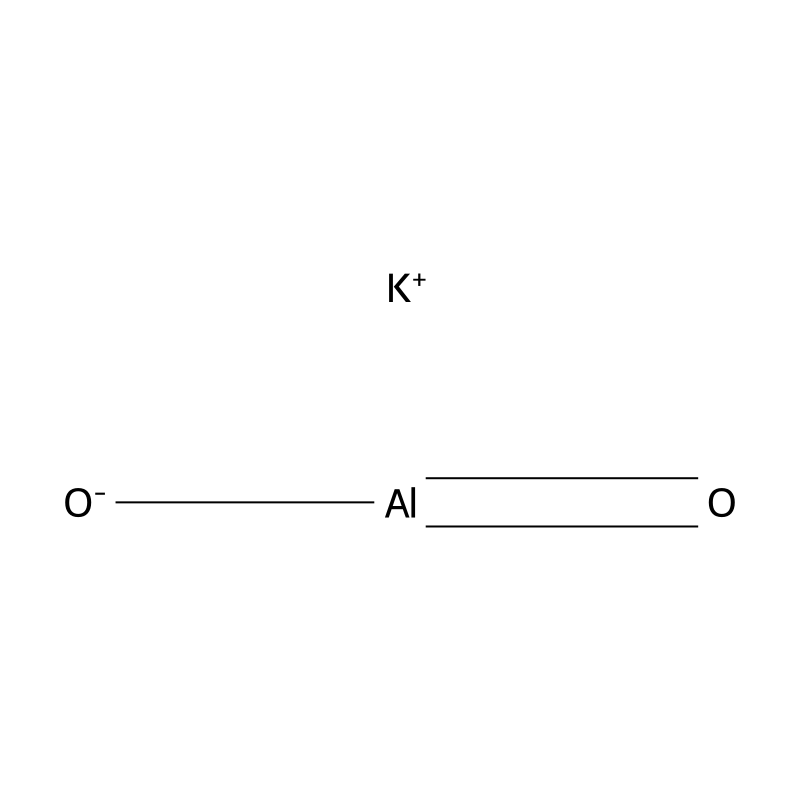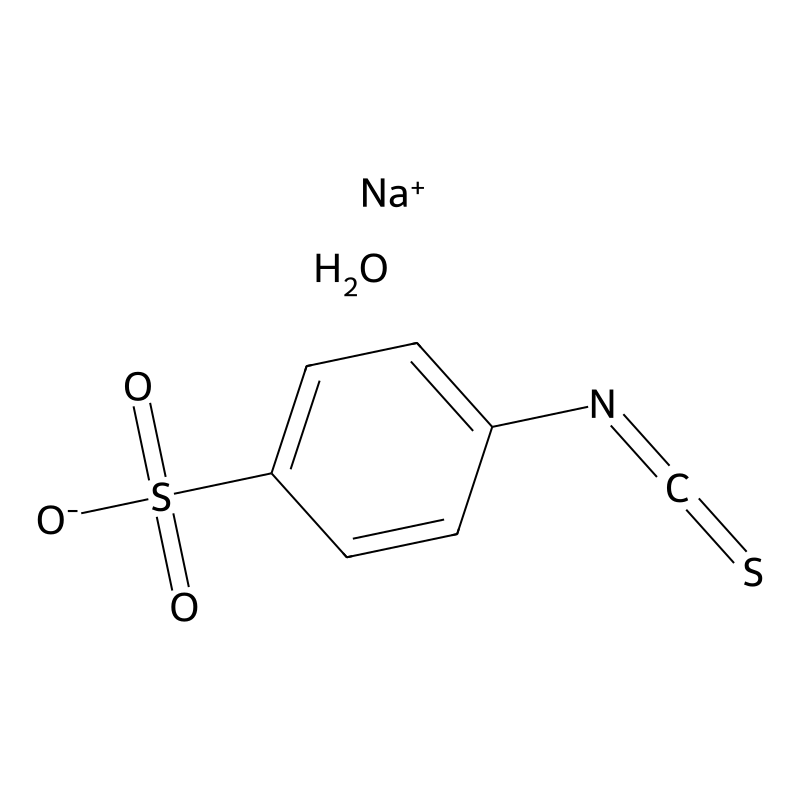1,4-Butanediol, dibenzoate
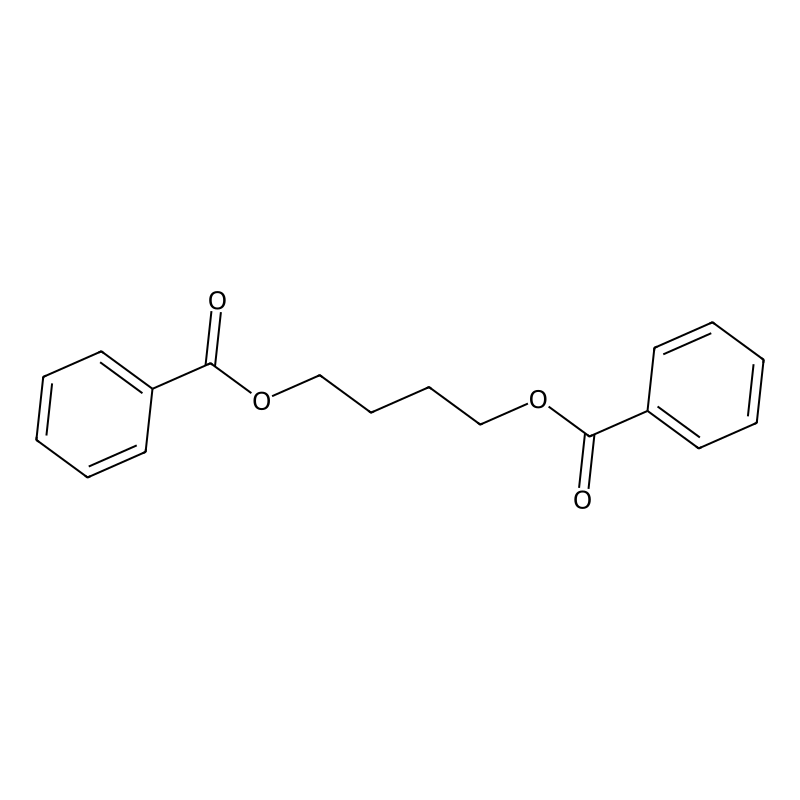
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Potential applications based on structure
The presence of diol and dibenzoate groups in the molecule suggests potential areas of research, but these are speculative. Diol groups can participate in hydrogen bonding, which is important in biological processes. Esters, like dibenzoates, can be used as prodrugs, which are inactive forms of a drug that are converted to the active form in the body []. However, specific research on 1,4-Butanediol, dibenzoate related to these applications is not widely documented.Availability of Information
Scientific literature databases like PubMed or Google Scholar do not return many results when searching for "1,4-Butanediol, dibenzoate" and scientific research. This suggests that research on this specific compound is limited or not well documented in the public domain [, ].
1,4-Butanediol, dibenzoate is an ester compound with the molecular formula and a molecular weight of approximately 298.34 g/mol. It is formed by the esterification of 1,4-butanediol with benzoic acid, resulting in a compound that features two benzoate groups attached to a butanediol backbone. This compound is recognized for its potential applications in various fields, including plastics and pharmaceuticals, due to its unique chemical properties and structural characteristics .
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 1,4-butanediol and benzoic acid.
- Transesterification: This reaction involves exchanging the benzoate groups with other alcohols, which can lead to the formation of different esters.
- Polymerization: It can participate in polycondensation reactions to form polyesters such as polybutylene terephthalate when reacted with dicarboxylic acids .
The biological activity of 1,4-butanediol, dibenzoate has been studied primarily concerning its potential toxicity and environmental impact. It is classified as very toxic to aquatic life and may cause allergic reactions upon skin contact . Additionally, studies on similar compounds have indicated that dibenzoate esters can exhibit varying degrees of biodegradability and toxicity, suggesting that environmental factors play a significant role in their biological interactions .
1,4-Butanediol, dibenzoate can be synthesized through several methods:
- Direct Esterification: This involves the reaction of 1,4-butanediol with benzoic acid in the presence of an acid catalyst. The reaction typically requires elevated temperatures to drive off water formed during the process.
- Transesterification: This method involves reacting 1,4-butanediol with benzoate esters derived from other alcohols. This allows for the introduction of different functional groups while maintaining the dibenzoate structure.
- Biocatalytic Synthesis: Recent advancements have shown that enzymes can be used to catalyze the esterification process under mild conditions, offering a more environmentally friendly alternative to traditional synthesis methods .
1,4-Butanediol, dibenzoate has diverse applications:
- Plasticizers: It is utilized in the production of flexible plastics due to its ability to enhance the flexibility and durability of polymer materials.
- Polymer Production: As a component in polybutylene terephthalate production, it contributes to the creation of high-performance thermoplastics used in automotive and electronic applications.
- Pharmaceuticals: Its unique structure allows for potential use in drug delivery systems or as an intermediate in pharmaceutical synthesis .
Research on interaction studies indicates that 1,4-butanediol, dibenzoate interacts significantly with biological systems and environmental matrices. Studies suggest that its hydrolysis products may have different toxicity profiles compared to the parent compound. Furthermore, interactions with microbial communities have been documented, highlighting its potential biodegradation pathways .
Several compounds share structural similarities with 1,4-butanediol, dibenzoate:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethyl phthalate | Common plasticizer; widely studied for toxicity. | |
| Dimethyl terephthalate | Used in polyester production; less toxic than dibenzoates. | |
| Dibenzoate plasticizers | Varies | Known for flexibility but may have higher toxicity profiles. |
Uniqueness
1,4-Butanediol, dibenzoate is unique due to its specific combination of a butanediol backbone with two benzoate groups. This configuration provides distinct physical properties that make it suitable for specialized applications in plastics and pharmaceuticals compared to other similar compounds .
XLogP3
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
